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Cat. No.: B087028 Get Quote

Introduction

N-Methyl-4-nitroaniline (MNA) is an organic compound with significant applications in the

synthesis of dyes, pharmaceuticals, and as a component in energetic materials.[1] Its

molecular structure, featuring a nitro group and a methylamino group attached to a benzene

ring, gives rise to a unique electronic and vibrational profile. A thorough spectroscopic analysis

is crucial for its characterization, quality control, and for understanding its behavior in various

chemical processes. This technical guide provides an in-depth overview of the nuclear

magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of

N-Methyl-4-nitroaniline, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For N-Methyl-4-nitroaniline, both ¹H and ¹³C NMR are

essential for confirming the identity and purity of the substance.

¹H NMR Spectral Data
The ¹H NMR spectrum of N-Methyl-4-nitroaniline shows distinct signals for the aromatic

protons, the amine proton, and the methyl protons. The chemical shifts are influenced by the

electron-withdrawing nitro group and the electron-donating methylamino group. Below is a

summary of the ¹H NMR data in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated

chloroform (CDCl₃).[2]
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Proton Assignment
Chemical Shift (δ) in DMSO-

d₆ (ppm)

Chemical Shift (δ) in CDCl₃

(ppm)

Aromatic (CH) 8.022 8.087

Aromatic (CH) 6.615 6.529

Amine (NH) 7.32 4.7

Methyl (CH₃) 2.811 2.938

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

signals for the aromatic carbons are spread over a characteristic range, with the carbon atom

attached to the nitro group being the most deshielded.

Carbon Assignment
Expected Chemical Shift Range (δ) in

DMSO-d₆ (ppm)

C-NO₂ 150-155

C-NHCH₃ 140-145

Aromatic CH 110-130

CH₃ 25-30

Note: Experimentally determined ¹³C NMR data for N-Methyl-4-nitroaniline was not available

in the referenced databases. The expected chemical shift ranges are based on the analysis of

similar compounds.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Accurately weigh 10-20 mg of N-Methyl-4-nitroaniline and dissolve it

in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition:

Tune and shim the instrument to ensure a homogeneous magnetic field.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for

each carbon atom.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as

an internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific frequencies corresponding to the vibrations of

chemical bonds.

FTIR Spectral Data
The FTIR spectrum of N-Methyl-4-nitroaniline, typically recorded as a KBr pellet, shows

characteristic absorption bands for the N-H, C-H, N-O, and C=C bonds.

Vibrational Mode Absorption Frequency (cm⁻¹)

N-H Stretch (secondary amine) 3369[3]

Aromatic C-H Stretch ~3100-3000

Aliphatic C-H Stretch ~2950-2850

N-O Asymmetric Stretch (NO₂) ~1500-1550

N-O Symmetric Stretch (NO₂) ~1300-1350

Aromatic C=C Bending ~1600

Note: The data is a compilation from spectra of N-Methyl-4-nitroaniline and related

nitroaniline compounds.[3]
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Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)

Sample Preparation: Grind a small amount (1-2 mg) of N-Methyl-4-nitroaniline with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Background Correction: Record a background spectrum of the empty sample compartment.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically ratio the sample spectrum against the background to generate the absorbance

or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The presence of the chromophoric nitro group and the auxochromic methylamino group in N-
Methyl-4-nitroaniline results in characteristic absorption bands in the UV-Vis region.

UV-Vis Spectral Data
The UV-Vis spectrum of N-Methyl-4-nitroaniline dissolved in a suitable solvent exhibits

absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions.

Solvent Absorption Maximum (λ_max) (nm)

Methanol ~380-400

Note: The λ_max for N-Methyl-4-nitroaniline is expected to be in this range based on data for

4-nitroaniline in methanol.

Experimental Protocol for UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of N-Methyl-4-nitroaniline in a UV-

transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to

yield an absorbance value between 0.1 and 1.0 at the λ_max.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference

beam path. Fill another quartz cuvette with the same solvent and place it in the sample beam

path to record a baseline.

Data Acquisition: Replace the solvent in the sample cuvette with the prepared solution of N-
Methyl-4-nitroaniline and record the absorption spectrum over the desired wavelength

range (e.g., 200-600 nm).

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-Methyl-4-nitroaniline.
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Caption: General workflow for the spectroscopic analysis of N-Methyl-4-nitroaniline.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a comprehensive

characterization of N-Methyl-4-nitroaniline. ¹H NMR confirms the proton environment, while

¹³C NMR elucidates the carbon skeleton. FTIR spectroscopy identifies the key functional

groups, and UV-Vis spectroscopy reveals the electronic properties of the molecule. The data

and protocols presented in this guide serve as a valuable resource for researchers and

professionals involved in the synthesis, analysis, and application of this important chemical

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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